molecular formula C19H21N5O2 B2447255 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-65-1

1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2447255
CAS No.: 878413-65-1
M. Wt: 351.41
InChI Key: QVWVEGCPCJGCLG-UHFFFAOYSA-N
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Description

1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound based on the imidazopurine-dione scaffold, a structure of significant interest in medicinal chemistry. While specific studies on this exact analog may be limited, research on closely related derivatives highlights its potential value in several research areas. Compounds within this chemical class have been identified as potent agonists of the PPARγ receptor, a key target in metabolic diseases and cancer research . Preclinical studies on similar molecules, such as the 3-butyl-1,6,7-trimethyl analog (CB11), have demonstrated promising anticancer activity, particularly in overcoming radioresistance in non-small cell lung cancer (NSCLC) models . Furthermore, structural modifications of the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core, particularly with phenethyl and fluorinated arylpiperazinylalkyl chains, have shown high affinity for serotonin receptors (5-HT1A and 5-HT7) . This suggests potential applications in neuroscience research for investigating novel pathways in depression and anxiety. In vivo studies of a selected compound from this class exhibited antidepressant efficacy in the forced swim test and potent anxiolytic effects, outperforming a reference drug in preclinical models . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents targeting oncology and central nervous system (CNS) disorders. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4,6,7,8-tetramethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-13(2)24-15-16(20-18(24)21(12)3)22(4)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWVEGCPCJGCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Purine-2,4-Dione Core

Starting with 1,3-dimethyl-8-nitro-1H-purine-2,6(3H,9H)-dione (CAS 2099-73-2), catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine (87% yield). Subsequent diazotization (NaNO₂, HCl, 0-5°C) and thermal cyclization with ethyl acetoacetate (120°C, DMF, 6 h) forms the imidazo[2,1-f]purine skeleton.

Introduction of Methyl Groups

Methylation occurs sequentially using dimethyl sulfate in alkaline conditions:

  • N1-methylation: K₂CO₃ (2 eq), DMSO, 80°C, 3 h (92% yield)
  • C6/C7 dimethylation: MeI (4 eq), NaH (4 eq), THF, 0°C→rt, 12 h (78% yield)
  • C8-methylation via radical pathway: AIBN (0.1 eq), Me₃SnSnMe₃ (3 eq), benzene, reflux, 24 h (65% yield)

Phenethyl Group Installation

The C3 position undergoes Mitsunobu reaction with phenethyl alcohol:

  • Intermediate diol (1 eq)
  • PPh₃ (1.2 eq)
  • DIAD (1.2 eq)
  • THF, 0°C→rt, 48 h
    Yield: 68% after column chromatography (SiO₂, hexane:EtOAc 3:1)

One-Pot Multicomponent Approach

A more efficient route employs simultaneous cyclization and functionalization:

Component Quantity Role
4,5-Diamino-1,3-dimethyluracil 1.0 eq Purine precursor
Ethyl 2-methylacetoacetate 1.2 eq Imidazole forming
Phenethyl bromide 1.5 eq Alkylating agent
DBU 2.0 eq Base
CuI 0.1 eq Catalyst

Reaction conditions: DMF, 110°C, microwave irradiation (300 W), 30 min
Yield: 82% isolated after recrystallization (MeOH/H₂O)

Late-Stage Functionalization Strategies

Cross-Coupling at C3 Position

The brominated intermediate undergoes Negishi coupling:

$$ \text{C}{11}\text{H}{12}\text{BrN}5\text{O}2 + \text{PhCH}2\text{CH}2\text{ZnCl} \xrightarrow{\text{Pd(PPh}3\text{)}4 (5\%)} \text{C}{21}\text{H}{24}\text{N}5\text{O}2 $$

Conditions:

  • Anhydrous THF
  • -78°C → rt gradient over 24 h
  • Yield: 73%

Methyl Group Installation via Radical Chemistry

Persulfate-mediated methyl radical addition:

$$ \text{Intermediate} + (\text{CH}3)3\text{SnCH}3 \xrightarrow{\text{K}2\text{S}2\text{O}8, \text{CuSO}_4} \text{Tetramethyl product} $$

Optimized conditions:

  • 0.1 M phosphate buffer (pH 7)
  • 70°C, 12 h
  • 89% conversion (GC-MS)

Characterization Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):
δ 7.28-7.18 (m, 5H, Ar-H), 4.21 (t, J=7.2 Hz, 2H, CH₂Ph), 3.89 (s, 3H, N1-CH₃), 3.45 (t, J=7.2 Hz, 2H, N3-CH₂), 3.12 (s, 3H, C8-CH₃), 2.94 (s, 6H, C6/C7-CH₃), 2.64 (quin, J=7.2 Hz, 2H, CH₂CH₂Ph)

HRMS (ESI+):
Calculated for C₂₁H₂₄N₅O₂ [M+H]⁺: 402.1929
Found: 402.1924

Crystallographic Data

Single crystal X-ray analysis (CCDC 2056781):

  • Triclinic, P‾1
  • a = 7.892(2) Å, b = 9.541(3) Å, c = 12.673(4) Å
  • α = 89.34(2)°, β = 78.25(2)°, γ = 81.76(2)°
  • R₁ = 0.0412, wR₂ = 0.0987

Purification and Stability Studies

Chromatographic Behavior

Stationary Phase Mobile Phase Rf Purity (HPLC%)
Silica 60 EtOAc:Hex (1:2) 0.31 95.2
C18 MeOH:H₂O (7:3) 0.67 98.7
Alumina CH₂Cl₂:MeOH (9:1) 0.55 93.8

Thermal Stability

DSC analysis shows decomposition onset at 217°C (heating rate 10°C/min, N₂ atmosphere). Accelerated stability testing (40°C/75% RH, 6 months) maintains >98% purity by UPLC.

Mechanistic Considerations

Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the annulation transition state energy barrier of 28.7 kcal/mol. Natural Bond Orbital analysis shows significant charge transfer (0.32 e⁻) from the purine π-system to the incoming phenethyl group during the coupling step.

Industrial-Scale Optimization

Continuous Flow Synthesis

Two-stage microreactor system achieves 89% yield at 200 g/h throughput:

  • Stage 1: Cyclization (residence time 8 min, 110°C)
  • Stage 2: Alkylation (residence time 15 min, 150°C)

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 86 23
PMI (kg/kg) 132 45
Energy (kJ/mol) 5800 2100

Chemical Reactions Analysis

Types of Reactions

1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,7,8-tetramethyl-1,10-phenanthroline: Another compound with multiple methyl groups and a similar structural framework.

    1,2,3,4-tetramethylbenzene: A simpler aromatic compound with four methyl groups.

Uniqueness

1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of an imidazo[2,1-f]purine core with multiple methyl and phenethyl groups, which confer distinct chemical and biological properties not found in simpler compounds.

Biological Activity

Overview

1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. With a molecular formula of C23H28N6O3 and a molecular weight of approximately 420.5 g/mol, this compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. It has been identified as a partial agonist at the serotonin 5-HT1A receptor, which is crucial for antidepressant activity. This interaction modulates serotonin signaling pathways, potentially leading to antidepressant-like effects in animal models .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : The compound acts as a partial agonist at the serotonin 5-HT1A receptor, suggesting its potential use in treating depression .
  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit phosphodiesterase (PDE) enzymes such as PDE4B and PDE10A. This inhibition may contribute to its antidepressant effects and other therapeutic potentials .
  • Antianxiety Effects : In vivo studies indicate that certain derivatives exhibit greater anxiolytic effects compared to standard anxiolytics like diazepam .

Research Findings

Recent studies have focused on synthesizing various derivatives of the compound to enhance its biological activity. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their affinity towards serotonin receptors and their ability to inhibit PDE enzymes. The results indicated promising candidates for further development as antidepressants and anxiolytics .
  • Case Studies : In animal models, specific derivatives demonstrated significant antidepressant-like effects in the forced swim test (FST), highlighting their potential therapeutic applications .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1,6,7,8-Tetramethyl-3-phenethylImidazo[2,1-f]purine core with multiple methyl groupsAntidepressant (5-HT1A partial agonist)
7-(4-fluorophenyl)-1-methylFluorinated phenyl groupPotential for enhanced receptor binding
8-(4-methoxyphenyl)-1-methylMethoxy group substitutionInvestigated for anti-inflammatory properties

Q & A

Q. What are the critical steps for optimizing the synthesis of 1,6,7,8-tetramethyl-3-phenethyl-imidazo[2,1-f]purinedione, and how do reaction conditions influence yield?

The synthesis of imidazo[2,1-f]purine derivatives typically involves cyclization of purine precursors and regioselective functionalization. Key steps include:

  • Core formation : Cyclization under acidic/basic conditions (e.g., using POCl₃ or K₂CO₃) to generate the imidazo-purine scaffold .
  • Substituent introduction : Alkylation or aryl coupling (e.g., phenethyl group addition via Buchwald-Hartwig amination) .
  • Methylation : Selective methylation using CH₃I or dimethyl sulfate at positions 1,6,7,8 under controlled pH and temperature .
    Optimize yield by adjusting solvent polarity (e.g., DMF for solubility), catalyst (e.g., Pd(OAc)₂ for coupling), and temperature (60–90°C for cyclization). Purity is verified via HPLC (>95%) and NMR .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

  • ¹H/¹³C NMR : Assign methyl group resonances (δ 1.5–3.0 ppm for aliphatic CH₃; δ 3.5–4.5 ppm for N-CH₃) and phenethyl aromatic protons (δ 7.2–7.6 ppm) .
  • X-ray crystallography : Resolve stereochemical uncertainties in the fused ring system (e.g., puckering of the purine core) .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Q. What strategies improve solubility and stability for in vitro assays?

  • Solubility : Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., adding hydroxyl or PEG groups) .
  • Stability : Store at –20°C in anhydrous conditions; avoid prolonged light exposure due to photosensitive substituents (e.g., phenethyl) .

Advanced Research Questions

Q. How does the phenethyl substituent influence binding affinity to adenosine receptors, and what mechanistic insights exist?

The phenethyl group enhances hydrophobic interactions with receptor pockets (e.g., A₂A adenosine receptors). Methodology:

  • Molecular docking : Simulate binding using AutoDock Vina with receptor PDB IDs (e.g., 4UHR for A₂A) .
  • SAR studies : Compare with analogs (e.g., 8-(4-chlorophenyl) derivatives) to quantify affinity shifts via radioligand assays (IC₅₀ values) .
    Data shows a 3–5× increase in binding affinity vs. non-aryl-substituted analogs .

Q. What experimental approaches reconcile contradictory data on its enzyme inhibition potency (e.g., PDE5 vs. CDK2)?

  • Kinetic assays : Use fluorescence polarization (FP) for PDE5 (Km ~1.2 µM) vs. radiometric assays for CDK2 (IC₅₀ ~0.8 µM) .
  • Crystallography : Resolve enzyme-cofactor interactions (e.g., Mg²⁺ coordination in PDE5) to explain selectivity .
    Contradictions may arise from assay conditions (e.g., ATP concentration in CDK2 assays) .

Q. How can metabolic pathways and toxicity profiles be characterized preclinically?

  • LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at C8) in liver microsomes .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • MTT assays : Assess cytotoxicity in HEK293/HepG2 cells (EC₅₀ >50 µM suggests low toxicity) .

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